N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide
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Overview
Description
“N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide” is a chemical compound. It is also known as "tert-butyl N- (4-bromophenyl)-N- (propan-2-yl)carbamate" . It has a molecular weight of 314.22 .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H20BrNO2 . Its InChI code is 1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It should be stored under inert gas and is air sensitive .Scientific Research Applications
Gel Sculpture and Supramolecular Chemistry
One study presents the synthesis of a supramolecular gel derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, including derivatives similar to N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide. This gel exhibits remarkable properties such as load-bearing capacity, moldability, and self-healing, attributed to non-covalent supramolecular interactions. Such materials are poised for applications in stress-bearing contexts and beyond, showcasing the versatility of Boc-protected amino acid derivatives in designing functional materials (Pathik Sahoo et al., 2012).
Solid-Phase Peptide Synthesis
Another research application involves the synthesis of N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, demonstrating its utility as a handle in solid-phase synthesis of peptide α-carboxamides. This study highlights the stability and efficiency of using tert-butoxycarbonyl-protected intermediates for peptide synthesis, enabling the creation of diverse peptide sequences with potential therapeutic applications (S. Gaehde & G. Matsueda, 2009).
Palladium-Catalyzed Aminocarbonylations
In the field of organic synthesis, the tert-butoxycarbonyl group finds application in palladium-catalyzed aminocarbonylation reactions. One study describes using dimethylformamide as a carbon monoxide source in such reactions to synthesize aryl amides, showcasing the broad applicability of tert-butoxycarbonyl-protected intermediates in complex organic transformations (Y. Wan et al., 2002).
Enantioselective Synthesis
The utility of tert-butoxycarbonyl-protected amino acids extends into enantioselective synthesis, where such intermediates facilitate the stereoselective construction of complex molecules. This is illustrated by the asymmetric alkylation of tert-butyl glycinate Schiff base, catalyzed by a chiral quaternary ammonium salt under micellar conditions, resulting in products with significant enantioselectivity (T. Okino & Y. Takemoto, 2001).
Safety and Hazards
This compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes in contact with skin .
Properties
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-12(18)16-8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZPLRLBNXVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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